(E)-4-(4-chlorophenyl)-2-((E)-(furan-2-ylmethylene)hydrazono)-2,3-dihydrothiazole
Description
(E)-4-(4-chlorophenyl)-2-((E)-(furan-2-ylmethylene)hydrazono)-2,3-dihydrothiazole is a useful research compound. Its molecular formula is C14H10ClN3OS and its molecular weight is 303.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antioxidant Applications
One study investigated the synthesis of 1,2,4-triazole Schiff base and amine derivatives, including compounds with structures related to the chemical of interest. These compounds demonstrated effective antiurease and antioxidant activities, highlighting their potential in developing treatments for diseases caused by oxidative stress and urease-producing pathogens (Sokmen et al., 2014).
Inhibitors for Human Dihydroorotate Dehydrogenase
Another area of application is in the design and synthesis of inhibitors for human dihydroorotate dehydrogenase (HsDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. Triazole derivatives, including those containing chlorophenyl and furan moieties, have been designed and synthesized, showing high potency in inhibiting HsDHODH. This indicates their potential as therapeutic agents in diseases where pyrimidine biosynthesis is a factor (Gong et al., 2017).
Corrosion Inhibition
Thiazole-4-carboxylates, including compounds with structural similarities to the chemical of interest, have shown promising results as corrosion inhibitors for mild steel in acidic environments. Studies employing electrochemical measurements, SEM-EDX analysis, and theoretical simulations demonstrated the efficacy of these compounds in forming protective films on metal surfaces, suggesting their utility in materials science and engineering (El aoufir et al., 2020).
Synthesis of Isothiazoles
Research into the synthesis of isothiazoles through the reaction of furans with trithiazyl trichloride has provided new pathways for generating compounds with potential applications in pharmaceuticals and agrochemicals. The study demonstrates a novel method for the ring opening of furans and subsequent synthesis of isothiazoles, expanding the toolbox for organic synthesis (Duan et al., 1997).
Antiproliferative Activity
Novel phenothiazine-1,2,3-triazole analogues, incorporating chlorophenyl moieties, have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Some compounds showed promising activity, particularly against stomach, esophagus, prostate, breast, and liver cancer cells, underscoring their potential in cancer therapy (Ma et al., 2017).
Properties
IUPAC Name |
4-(4-chlorophenyl)-N-[(E)-furan-2-ylmethylideneamino]-1,3-thiazol-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3OS/c15-11-5-3-10(4-6-11)13-9-20-14(17-13)18-16-8-12-2-1-7-19-12/h1-9H,(H,17,18)/b16-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQYFCHZZLZBKG-LZYBPNLTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NNC2=NC(=CS2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC2=NC(=CS2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201324073 | |
Record name | 4-(4-chlorophenyl)-N-[(E)-furan-2-ylmethylideneamino]-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201324073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26667083 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
307325-12-8 | |
Record name | 4-(4-chlorophenyl)-N-[(E)-furan-2-ylmethylideneamino]-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201324073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.